1-(4-Chlorophenyl)-3-(3-hydroxyphenyl)-2-propen-1-one
Overview
Description
1-(4-Chlorophenyl)-3-(3-hydroxyphenyl)-2-propen-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is of interest due to its potential biological activities and applications in various fields of research.
Mechanism of Action
Mode of Action
It’s known that the compound can undergo rh(iii)-catalyzed coupling with phenylhydrazines . This process involves a hydrazine-directed C–H functionalization pathway . The [4+1] annulation, based on the cleavage of a Csp–Csp triple bond, provides a new pathway to prepare diverse 1H-indazoles .
Biochemical Pathways
The compound’s role in the Rh(iii)-catalyzed coupling with phenylhydrazines suggests it may influence pathways involving C–H functionalization .
Result of Action
The compound’s involvement in the preparation of diverse 1H-indazoles suggests it may have a role in the synthesis of these heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3-(3-hydroxyphenyl)-2-propen-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction between 4-chlorobenzaldehyde and 3-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-(3-hydroxyphenyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated or nitrated chalcones.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(3-hydroxyphenyl)-2-propen-1-one has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of organic electronic materials and as a precursor for dyes and pigments.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(3-hydroxyphenyl)-2-propen-1-one can be compared with other chalcones, such as:
1-(4-Methoxyphenyl)-3-(3-hydroxyphenyl)-2-propen-1-one: Similar structure but with a methoxy group instead of a chlorine atom, which may affect its biological activity and chemical reactivity.
1-(4-Nitrophenyl)-3-(3-hydroxyphenyl)-2-propen-1-one: Contains a nitro group, which can significantly alter its electronic properties and reactivity.
1-(4-Bromophenyl)-3-(3-hydroxyphenyl)-2-propen-1-one: The presence of a bromine atom can influence its reactivity in substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which can impact its chemical behavior and biological activities compared to other chalcones.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-10,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUPKQBNHDLETK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=CC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377276 | |
Record name | 1-(4-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86293-52-9 | |
Record name | 1-(4-Chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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